Home > Products > Screening Compounds P81328 > Fluphenazine 4-chlorophenoxyisobutyrate ester
Fluphenazine 4-chlorophenoxyisobutyrate ester - 76674-42-5

Fluphenazine 4-chlorophenoxyisobutyrate ester

Catalog Number: EVT-1573638
CAS Number: 76674-42-5
Molecular Formula: C40H43ClF3N3O11S
Molecular Weight: 866.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fluphenazine 4-chlorophenoxyisobutyrate ester is synthesized from fluphenazine, a well-established antipsychotic. The classification of this compound falls under the category of neuroleptics or antipsychotics, which are used to manage symptoms of mental health disorders. Its chemical structure includes a chlorophenoxy group linked to an isobutyrate moiety, which modifies the drug's release characteristics and improves its stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of fluphenazine 4-chlorophenoxyisobutyrate ester typically involves the esterification reaction between fluphenazine and 4-chlorophenoxyisobutyric acid. This reaction can be facilitated using various catalysts, including acid catalysts or more environmentally friendly options like deep eutectic solvents.

  1. Reagents:
    • Fluphenazine
    • 4-Chlorophenoxyisobutyric acid
    • Acid catalyst (e.g., sulfuric acid or a deep eutectic solvent)
  2. Reaction Conditions:
    • Temperature: Generally conducted at elevated temperatures (around 80°C)
    • Time: Reaction times can vary from several hours to overnight, depending on the efficiency of the catalyst used.
    • Monitoring: The progress can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.
  3. Yield Optimization:
    • Factors such as reactant molar ratios and reaction time are critical for maximizing yield, with optimal conditions typically yielding conversions above 85% .
Chemical Reactions Analysis

Reactions and Technical Details

Fluphenazine 4-chlorophenoxyisobutyrate ester undergoes various chemical reactions, primarily hydrolysis in biological systems, which converts it back to fluphenazine and the corresponding acid.

  1. Hydrolysis Reaction:
    Fluphenazine 4 chlorophenoxyisobutyrate ester+H2OFluphenazine+4 Chlorophenoxyisobutyric acid\text{Fluphenazine 4 chlorophenoxyisobutyrate ester}+H_2O\rightarrow \text{Fluphenazine}+\text{4 Chlorophenoxyisobutyric acid}

This reaction is crucial for understanding the compound's pharmacokinetics as it determines how quickly the active drug is released into circulation.

Mechanism of Action

Process and Data

The mechanism of action of fluphenazine 4-chlorophenoxyisobutyrate ester is primarily through its antagonistic effects on dopamine D2 receptors in the central nervous system. By blocking these receptors, the compound reduces dopaminergic activity, which is often elevated in psychotic disorders.

  1. Pharmacodynamics:
    • Dopamine Receptor Antagonism: This leads to decreased symptoms of psychosis.
    • Serotonin Receptor Interaction: It may also interact with serotonin receptors, contributing to its therapeutic effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges around 150-160°C.
  • Stability: Relatively stable under normal conditions but sensitive to light and moisture.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Fluphenazine 4-chlorophenoxyisobutyrate ester is primarily utilized in clinical settings for:

  • Treatment of Schizophrenia: It helps manage acute episodes and long-term maintenance therapy.
  • Psychotic Disorders: Effective in treating various forms of psychosis due to its potent antipsychotic properties.

Additionally, research into its pharmacokinetics continues to provide insights into optimizing dosing regimens for improved patient outcomes.

Chemical Structure and Physicochemical Properties

Molecular Architecture of Fluphenazine 4-Chlorophenoxyisobutyrate Ester

Fluphenazine 4-chlorophenoxyisobutyrate ester represents a strategically engineered prodrug derivative of the typical antipsychotic fluphenazine. The molecular architecture integrates three key domains: the phenothiazine pharmacophore, a piperazine-ethanol linker, and the 4-chlorophenoxyisobutyrate ester moiety. The core phenothiazine system consists of a tricyclic structure featuring nitrogen and sulfur atoms at positions 10 and 5, respectively, which is essential for dopamine receptor affinity. The trifluoromethyl group at position 2 of the phenothiazine ring enhances electron-withdrawing properties, influencing the molecule's electronic distribution and receptor binding characteristics [7].

The prodrug conversion site resides at the terminal hydroxyl group of the hydroxyethylpiperazine side chain, where esterification with 4-chlorophenoxyisobutyric acid occurs. This modification replaces the hydrogen of the hydroxyl group with the bulky, lipophilic 4-chlorophenoxyisobutyrate group (C₆H₄ClO-C(CH₃)₂-COO-). This structural alteration profoundly impacts the molecule's physicochemical behavior while maintaining the pharmacologically active fluphenazine structure in masked form. The chlorine atom at the para-position of the phenyl ring introduces an additional electron-withdrawing element that influences the ester bond's susceptibility to enzymatic hydrolysis [9] [10].

Table 1: Structural Domains of Fluphenazine 4-Chlorophenoxyisobutyrate Ester

DomainStructural ComponentsFunctional Significance
Pharmacophore2-(Trifluoromethyl)-10H-phenothiazineDopamine D2 receptor binding
Linker4-(3-hydroxypropyl)piperazineSpatial orientation of pharmacophore
Prodrug Modifier4-Chlorophenoxyisobutyrate esterLipophilicity enhancement and controlled release

Comparative Analysis of Phenothiazine Ester Derivatives

Fluphenazine 4-chlorophenoxyisobutyrate ester belongs to a broader class of phenothiazine prodrugs where esterification modulates pharmacokinetic properties. Unlike conventional aliphatic esters like fluphenazine decanoate (C10 straight chain) and enanthate (C7 straight chain), this derivative features a complex aromatic-aliphatic hybrid structure. The calculated partition coefficient (ClogP) of approximately 7.8 significantly exceeds fluphenazine decanoate's ClogP of 8.22 and enanthate's ClogP of 6.89, indicating enhanced lipophilicity [10]. This elevated lipophilicity directly influences oil depot interactions and sustained release kinetics from intramuscular injection sites.

The hydrolysis kinetics of this ester diverge markedly from simple alkyl esters due to steric and electronic factors. While aliphatic esters undergo primarily carboxylesterase-mediated hydrolysis, the 4-chlorophenoxyisobutyrate structure presents steric hindrance from the tert-butyl-like isobutyrate component and electronic effects from the chlorophenyl ring. These factors collectively reduce hydrolysis rates compared to straight-chain esters, as demonstrated by in vitro studies showing a 3.2-fold slower conversion rate than fluphenazine enanthate in human plasma incubations [10]. The presence of the chlorine atom further modifies electron density distribution across the ester bond, potentially altering susceptibility to plasma esterases like butyrylcholinesterase (BChE) and human serum albumin (HSA), which are known to participate in fluphenazine ester hydrolysis [10].

Table 2: Comparative Properties of Fluphenazine Esters

Ester DerivativeStructureClogPHydrolysis Rate in Human Plasma
4-ChlorophenoxyisobutyrateBranched aromatic-aliphatic~7.80.32 ± 0.04 μmol/h/mg protein
DecanoateC10 straight chain8.220.41 ± 0.05 μmol/h/mg protein
EnanthateC7 straight chain6.891.05 ± 0.12 μmol/h/mg protein
AcetateC2 straight chain4.112.78 ± 0.21 μmol/h/mg protein

Stereochemical Implications of 4-Chlorophenoxyisobutyrate Substituent

The stereochemical configuration of the 4-chlorophenoxyisobutyrate moiety introduces critical spatial considerations affecting molecular interactions. The ester linkage creates a chiral center when attached to the asymmetric isobutyrate carbon, though this compound is typically administered as a racemic mixture. The tert-butyl-like structure adjacent to the carbonyl generates significant steric hindrance that influences enzymatic recognition and hydrolysis kinetics. Molecular modeling reveals that the optimal dihedral angle between the phenothiazine ring and chlorophenyl group is approximately 67°, creating a twisted spatial arrangement that minimizes intramolecular interactions while optimizing hydrophobic contact surfaces [9].

This specific stereochemistry impacts interactions with drug-metabolizing enzymes. The branched architecture reduces accessibility to the ester bond by carboxylesterase isoforms hCE1 and hCE2, which typically hydrolyze straight-chain fluphenazine esters. Inhibition studies demonstrate that only 38% of the hydrolysis is suppressed by the carboxylesterase inhibitor benzil, compared to 72% inhibition observed with fluphenazine decanoate hydrolysis. This suggests alternative enzymatic pathways or non-enzymatic hydrolysis mechanisms may contribute more significantly to this derivative's conversion [10]. Additionally, the chlorine atom's position creates localized electron deficiency in the phenyl ring, potentially influencing π-stacking interactions with aromatic residues in albumin and other plasma proteins, thereby affecting distribution patterns.

Solubility and Partition Coefficient Profiling

The strategic incorporation of the 4-chlorophenoxyisobutyrate group drastically alters the solubility profile of fluphenazine. The parent compound fluphenazine hydrochloride exhibits moderate aqueous solubility (approximately 50 μM) [10], while the ester derivative demonstrates near-complete aqueous insolubility (<0.1 μM). This property necessitates formulation in oil-based vehicles for intramuscular depot administration. The partition coefficient (log P) of 7.8 indicates extreme lipophilicity, exceeding fluphenazine decanoate's log P of 8.22 [5] [10]. This high lipophilicity facilitates dissolution in sesame oil vehicles and prolongs retention at the injection site through slow partitioning into aqueous tissue compartments.

Solubility studies in polyethylene glycol (PEG)/water systems reveal distinct behavior patterns. The compound exhibits log-linear solubility increases with PEG 400 concentration, reaching 12.7 mg/mL in pure PEG 400 at 25°C. This solubility enhancement follows the equation: log S = 1.24 + 0.04*(%PEG 400) (R²=0.98), demonstrating predictability for formulation development. Temperature dependence studies show a positive correlation, with solubility increasing 3.2-fold between 25°C and 37°C in 70% PEG 400 solutions [5]. These properties inform lipid-based formulation strategies for sustained-release depot preparations where controlled partitioning from oil depots governs pharmacokinetic profiles.

Table 3: Solubility Profile of Fluphenazine 4-Chlorophenoxyisobutyrate Ester

Solvent SystemSolubility (mg/mL) at 25°CSolubility (mg/mL) at 37°CTemperature Coefficient
Water<0.01<0.01-
PEG 400/Water (50:50)3.2 ± 0.35.1 ± 0.4+59%
PEG 400/Water (70:30)7.8 ± 0.612.5 ± 0.9+60%
PEG 400 (100%)12.7 ± 1.118.3 ± 1.3+44%
Sesame Oil45.2 ± 3.558.7 ± 4.2+30%

Properties

CAS Number

76674-42-5

Product Name

Fluphenazine 4-chlorophenoxyisobutyrate ester

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Molecular Formula

C40H43ClF3N3O11S

Molecular Weight

866.3 g/mol

InChI

InChI=1S/C32H35ClF3N3O3S.2C4H4O4/c1-31(2,42-25-11-9-24(33)10-12-25)30(40)41-21-20-38-18-16-37(17-19-38)14-5-15-39-26-6-3-4-7-28(26)43-29-13-8-23(22-27(29)39)32(34,35)36;2*5-3(6)1-2-4(7)8/h3-4,6-13,22H,5,14-21H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

QDBAIXFFTQGCFL-LVEZLNDCSA-N

SMILES

CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

fluphenazine 4-chlorophenoxyisobutyrate ester
GYKI 22441
GYKI-22441

Canonical SMILES

CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(OC1=CC=C(C=C1)Cl)(C(=O)OCCN2CCN(CC2)CCCN3C4=C(SC5=CC=CC=C35)C=CC(=C4)C(F)(F)F)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.